molecular formula C6H15NO2 B13541973 3-Amino-2,2-dimethylbutane-1,4-diol

3-Amino-2,2-dimethylbutane-1,4-diol

Cat. No.: B13541973
M. Wt: 133.19 g/mol
InChI Key: PWUNUMYQYQPYJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2-dimethylbutane-1,4-diol typically involves the reaction of 2,2-dimethylbutane-1,4-diol with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amino group .

Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps like crystallization or distillation to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2,2-dimethylbutane-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-2,2-dimethylbutane-1,4-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethylbutane-1,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl groups can participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Amino-2,2-dimethylbutane-1,4-diol is unique due to its combination of amino and hydroxyl groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

3-amino-2,2-dimethylbutane-1,4-diol

InChI

InChI=1S/C6H15NO2/c1-6(2,4-9)5(7)3-8/h5,8-9H,3-4,7H2,1-2H3

InChI Key

PWUNUMYQYQPYJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.